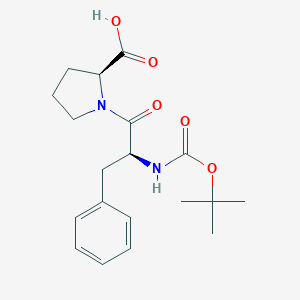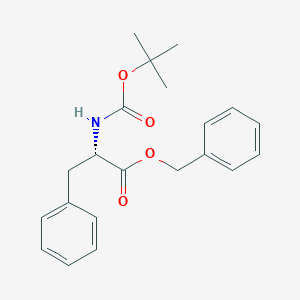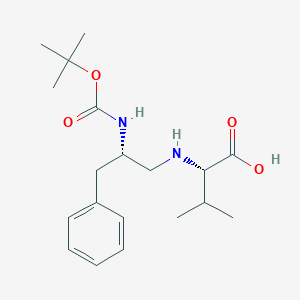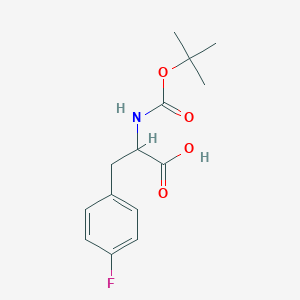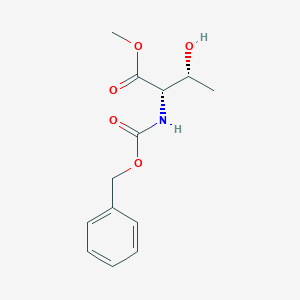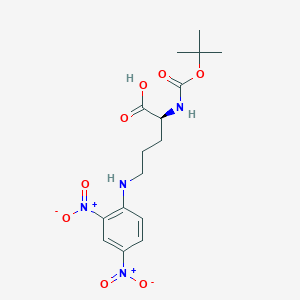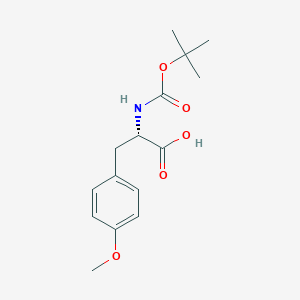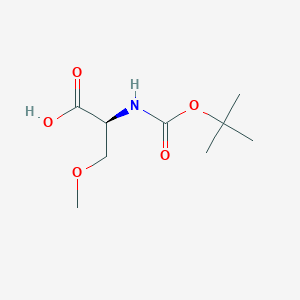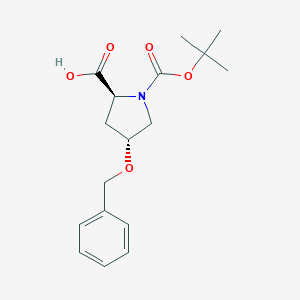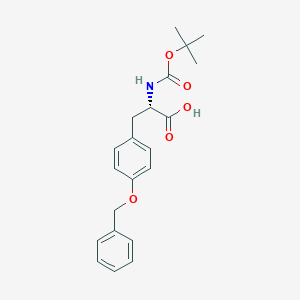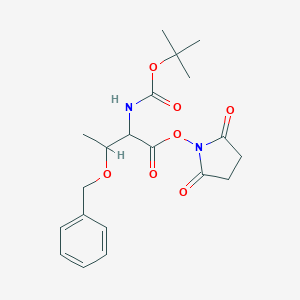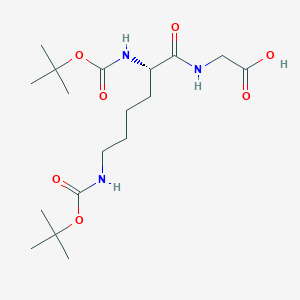
Boc-lys(boc)-gly-OH
Vue d'ensemble
Description
“Boc-lys(boc)-gly-OH” is an N-terminal protected amino acid used in solid-phase peptide synthesis (SPPS) to make peptides containing Nepsilon protected lysyl side chains .
Synthesis Analysis
The synthesis of “Boc-lys(boc)-gly-OH” involves solid-phase peptide synthesis (SPPS). It is used to make peptides containing Nepsilon protected lysyl side chains . The standard reagent for coupling lysine into peptide sequences is Fmoc-Lys (Boc)-OH .
Molecular Structure Analysis
The molecular formula of “Boc-lys(boc)-gly-OH” is C26H32N2O6 . The molar mass is 468.54 g/mol . The structure of this compound can be represented as C₂₆H₃₂N₂O₆ .
Chemical Reactions Analysis
“Boc-lys(boc)-gly-OH” is involved in the solid-phase synthesis of pentasubstituted dihydroimidazolylbutyl dihydroimidazol-3-ium salts by coupling with p-methylbenzhydrylamine (MBHA) resin . The synthesis of Boc 2-acylamides (acylimidodicarbonates) was first undertaken with amino acid derivatives using Boc 2 O / DMAP .
Physical And Chemical Properties Analysis
The density of “Boc-lys(boc)-gly-OH” is 1.1±0.1 g/cm3 . The boiling point is 528.8±45.0 °C at 760 mmHg . The flash point is 273.6±28.7 °C .
Applications De Recherche Scientifique
Specific Scientific Field
Chemistry, specifically the synthesis of multifunctional targets .
Application Summary
Boc-lys(boc)-gly-OH is used in the dual protection of amino functions. This process is crucial in the synthesis of multifunctional targets, as amino functions often occur in this context .
Methods of Application
The Boc-group (tert-butyl carbamate) is applied to protect an amino function. This conversion results in a Boc-derivative, which is stable under conditions that would deprotect benzyl carbamates .
Results or Outcomes
The Boc-group has become one of the most commonly used protective groups for amines. It has been applied nearly from the outset of solid phase peptide synthesis for temporary protection of the α-amino group .
2. Antimicrobial Peptides (AMPs)
Specific Scientific Field
Biomedical Science, specifically antimicrobial resistance .
Application Summary
Boc-lys(boc)-gly-OH is used in the synthesis of star poly(L-lysine) (PLL) homo- and copolymers. These have excellent antimicrobial activity and improved biocompatibility .
Methods of Application
The synthesis involves ultra-fast ring opening polymerization (ROP) and side-chain modification. The amine-terminated polyamidoamine dendrimer (Gx-PAMAM) mediated ROP of Nε-tert-butyloxycarbonyl-L-lysine N-carboxyanhydride (Boc-L-Lys-NCA) and γ-benzyl-L-glutamic acid-based N-carboxyanhydride (PBLG-NCA) is used to prepare star PLL homo- and copolymers .
Results or Outcomes
The star PLL homopolymers exhibited low minimum inhibitory concentration (MIC = 50–200 μg mL−1) against both Gram-positive and Gram-negative bacteria (i.e., S. aureus and E. coli). They showed high toxicity against various mammalian cell lines. The star PLL copolymers with low contents of hydrophobic and hydroxyl groups showed enhanced antimicrobial activity (MIC = 25–50 μg mL−1) and improved mammalian cell viability .
3. Solid Phase Peptide Synthesis
Specific Scientific Field
Biochemistry, specifically peptide synthesis .
Application Summary
Boc-lys(boc)-gly-OH is used as a building block in solid phase peptide synthesis . This process is crucial for the production of peptides, which are used in a variety of scientific and medical applications .
Methods of Application
The Boc-group (tert-butyl carbamate) is applied to protect an amino function during the synthesis process. This allows for the selective addition of amino acids in a step-wise manner, building up the desired peptide sequence .
Results or Outcomes
The use of Boc-lys(boc)-gly-OH in solid phase peptide synthesis has enabled the production of a wide range of peptides. These peptides have been used in various applications, from drug development to biological research .
4. Immunochemotherapy
Specific Scientific Field
Biomedical Science, specifically cancer therapy .
Application Summary
Boc-lys(boc)-gly-OH is used in immunochemotherapy, a promising approach for cancer therapy via combination treatment with immune-modulating drugs and chemotherapeutic drugs .
5. DNA Synthesis
Specific Scientific Field
Biochemistry, specifically DNA synthesis .
Application Summary
Boc-lys(boc)-gly-OH is used as a building block in DNA synthesis . This process is crucial for the production of DNA, which is used in a variety of scientific and medical applications .
Methods of Application
The Boc-group (tert-butyl carbamate) is applied to protect an amino function during the synthesis process. This allows for the selective addition of nucleotides in a step-wise manner, building up the desired DNA sequence .
Results or Outcomes
The use of Boc-lys(boc)-gly-OH in DNA synthesis has enabled the production of a wide range of DNA sequences. These DNA sequences have been used in various applications, from drug development to biological research .
6. Immunochemotherapy
Specific Scientific Field
Biomedical Science, specifically cancer therapy .
Application Summary
Boc-lys(boc)-gly-OH is used in immunochemotherapy, a promising approach for cancer therapy via combination treatment with immune-modulating drugs and chemotherapeutic drugs .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[[(2S)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33N3O7/c1-17(2,3)27-15(25)19-10-8-7-9-12(14(24)20-11-13(22)23)21-16(26)28-18(4,5)6/h12H,7-11H2,1-6H3,(H,19,25)(H,20,24)(H,21,26)(H,22,23)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJOFHONSQXHOC-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)NCC(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)NCC(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-lys(boc)-gly-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



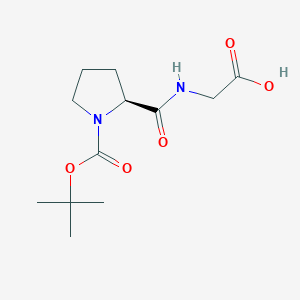
![3-(4-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B558093.png)
